REACTION_CXSMILES
|
[CH3:1][N:2]([C:14]([NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[S:15])[CH:3]1[CH2:8][CH2:7][N:6](C(OCC)=O)[CH2:5][CH2:4]1.BrBr.C(Cl)(Cl)(Cl)[Cl:26]>>[ClH:26].[CH3:1][N:2]([CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[C:14]1[S:15][C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[N:16]=1 |f:3.4|
|
Name
|
ethyl 4-[methyl[(phenylamino)thioxomethyl]amino]-1-piperidinecarboxylate
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
CN(C1CCN(CC1)C(=O)OCC)C(=S)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
to reflex for 1 hours
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 48% hydrobromic acid (40 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate two times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
a 10% hydrogen chloride-methanol solution (11 mL), and the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from methanol-diisopropyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C=1SC2=C(N1)C=CC=C2)C2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |